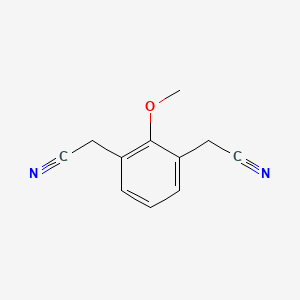

1,3-Benzenediacetonitrile, 2-methoxy-

Description

1,3-Benzenediacetonitrile, 2-methoxy- is a benzene derivative featuring two acetonitrile (-C≡N) groups at the 1 and 3 positions and a methoxy (-OCH₃) group at the 2 position. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for diverse reactivity, enabling modifications for targeted applications .

Properties

CAS No. |

144316-87-0 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-[3-(cyanomethyl)-2-methoxyphenyl]acetonitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-11-9(5-7-12)3-2-4-10(11)6-8-13/h2-4H,5-6H2,1H3 |

InChI Key |

XREVKTNTUCDTGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediacetonitrile, 2-methoxy- typically involves the reaction of 1,3-benzenediacetonitrile with methoxy-containing reagents under specific conditions. One common method is the etherification of 1,3-benzenediacetonitrile using methanol in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 1,3-Benzenediacetonitrile, 2-methoxy- may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediacetonitrile, 2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the notable applications of 1,3-benzenediacetonitrile, 2-methoxy- is in the field of cancer research. Compounds with similar structures have been investigated for their potential as anticancer agents. For example, derivatives of benzenediacetonitrile have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. Research indicates that modifications to the nitrile groups can enhance the selectivity and potency against various cancer cell lines.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or receptors that are critical for cancer cell survival. For instance, some studies suggest that these compounds may interfere with the signaling pathways related to estrogen receptors, which are pivotal in hormone-dependent cancers such as breast cancer .

Materials Science

Synthesis of Functional Polymers

In materials science, 1,3-benzenediacetonitrile, 2-methoxy- has been utilized as a monomer in the synthesis of functional polymers. These polymers exhibit enhanced properties such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices allows for the development of materials suitable for various applications, including coatings and composites.

Nanocomposites

Recent studies have explored the use of 1,3-benzenediacetonitrile-based compounds in the fabrication of nanocomposites. These materials combine nanoparticles with polymer matrices to achieve superior properties such as electrical conductivity and flame retardancy. The unique structural attributes of 1,3-benzenediacetonitrile facilitate interactions at the molecular level, enhancing the overall performance of the nanocomposite .

Organic Synthesis

Building Block for Synthesis

1,3-Benzenediacetonitrile, 2-methoxy- serves as a valuable building block in organic synthesis. Its reactive nitrile groups can be utilized in various chemical reactions to produce more complex molecules. For example, it can participate in nucleophilic addition reactions or be transformed into amines or carboxylic acids through hydrolysis processes.

Synthetic Pathways

The synthetic pathways involving this compound often focus on creating derivatives with enhanced biological activity or improved material properties. Researchers have developed methods to modify the compound's functional groups systematically to explore structure-activity relationships (SAR) that inform drug design and material development .

Case Study 1: Anticancer Research

In a study investigating novel anticancer agents, researchers synthesized a series of benzenediacetonitrile derivatives based on 1,3-benzenediacetonitrile, 2-methoxy-. The synthesized compounds were tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .

Case Study 2: Polymer Development

Another study focused on incorporating 1,3-benzenediacetonitrile into a polymer matrix to create a flame-retardant material. The resulting polymer demonstrated enhanced thermal stability and reduced flammability compared to conventional polymers without this additive. The findings suggest that such modifications could lead to safer materials for industrial applications .

Mechanism of Action

The mechanism of action of 1,3-Benzenediacetonitrile, 2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. It may form covalent bonds with target molecules, leading to the modulation of biological pathways or chemical processes. The exact mechanism of action varies based on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Anastrozole (1,3-Benzenediacetonitrile Derivative)

Chemical Structure :

- Anastrozole (ARIMIDEX®) is a derivative of 1,3-benzenediacetonitrile with additional substituents: α,α,α',α'-tetramethyl and a 5-(1H-1,2,4-triazol-1-ylmethyl) group.

- Molecular Formula : C₁₇H₁₉N₅.

Key Difference : The tetramethyl and triazolylmethyl groups in Anastrozole enhance its binding affinity to aromatase enzymes, a feature absent in the simpler 2-methoxy derivative.

1,2-Benzenediacetonitrile (Positional Isomer)

Chemical Structure :

- CAS Number : 613-73-0.

- Molecular Formula : C₁₀H₈N₂.

Key Difference : The 1,2-diCN isomer lacks the methoxy group, reducing its polarity and altering its utility in regioselective reactions.

Benzeneacetonitrile, 4-hydroxy-2-methoxy-

Chemical Structure :

- CAS Number : 310869-92-2.

- Molecular Formula: C₉H₉NO₂.

Key Difference : The single nitrile group and hydroxyl substitution in 4-hydroxy-2-methoxybenzeneacetonitrile limit its versatility compared to the diacetonitrile structure.

Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)-

Chemical Structure :

- CAS Number : 920035-44-5.

- Molecular Formula: C₁₄H₁₀ClNO₂.

Research Findings and Implications

Substituent Effects on Bioactivity

- Methoxy Group Impact : Compounds with 2-methoxy substitutions, such as those in , demonstrate 100% MAO-B inhibition, suggesting that the 2-OCH₃ position in 1,3-Benzenediacetonitrile, 2-methoxy- may confer similar bioactivity .

- Diacetonitrile Advantage: The dual nitrile groups in the 1,3-positions enable chelation or coordination with metal catalysts, enhancing utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-nitrile analogs .

Biological Activity

1,3-Benzenediacetonitrile, 2-methoxy- is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

1,3-Benzenediacetonitrile, 2-methoxy- can be represented structurally as follows:

This compound features a methoxy group attached to a benzene ring with two cyano groups at the 1 and 3 positions.

Biological Activity Overview

The biological activity of 1,3-benzenediacetonitrile, 2-methoxy- has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections detail specific studies and findings related to this compound.

Case Studies

-

Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxic effects of various derivatives of benzenediacetonitrile on human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The IC50 values for these cell lines were found to be notably lower compared to normal cell lines such as NIH 3T3 and HaCaT, indicating selective toxicity towards cancer cells.These findings suggest that the compound may selectively target malignant cells while exhibiting lower toxicity to normal cells .Cell Line IC50 (µg/ml) Viability (%) HepG2 42 67.7 MCF-7 100 78.14 HaCaT >250 82.23 NIH 3T3 >500 96.11 -

Mechanism of Action

The mechanism by which 1,3-benzenediacetonitrile, 2-methoxy- induces cytotoxicity appears to involve apoptosis and cell cycle arrest. In vitro assays demonstrated that treatment with this compound led to increased apoptotic markers in treated cancer cells compared to controls .

Antioxidant Properties

In addition to its cytotoxic effects, preliminary studies indicate that benzenediacetonitrile derivatives may possess antioxidant properties. This activity could be beneficial in reducing oxidative stress in various biological systems, although further research is needed to quantify these effects and elucidate the underlying mechanisms .

Anti-inflammatory Effects

Some derivatives of benzenediacetonitrile have been reported to exhibit anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions alongside cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,3-Benzenediacetonitrile, 2-methoxy- in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For example, methoxy-substituted benzene derivatives may undergo cyanoethylation using acetonitrile derivatives under acidic or basic catalysis. Key parameters include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants (1:2 for benzene precursors to acetonitrile agents). Post-reaction purification via recrystallization (ethanol/water mixtures) is recommended to isolate crystalline products .

Q. What purification methods are recommended for isolating 1,3-Benzenediacetonitrile, 2-methoxy- from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient elution) effectively separates nitrile byproducts. For high-purity crystalline forms, recrystallization in ethanol or acetonitrile at controlled cooling rates (e.g., 4°C/h) minimizes impurities. Solvent ratios (e.g., 3:1 ethanol:water) should be optimized based on solubility data (melting point: 32–35°C, boiling point: ~286°C) .

Q. What safety precautions should be implemented when handling 1,3-Benzenediacetonitrile, 2-methoxy- due to its toxicity profile?

- Methodological Answer : Use NIOSH-approved respirators (e.g., OV/AG/P99) for airborne particles and nitrile gloves for dermal protection. Fume hoods are mandatory due to potential respiratory irritation (H335). Emergency protocols should include immediate rinsing with water for eye exposure (H319) and activated charcoal administration for accidental ingestion (H302) .

Q. How can researchers determine the solubility parameters of 1,3-Benzenediacetonitrile, 2-methoxy- in various solvents?

- Methodological Answer : Use gravimetric analysis by dissolving incremental masses in solvents (e.g., DMSO, THF, chloroform) at 25°C. Saturation points are identified via turbidity measurements. Hansen solubility parameters (δD, δP, δH) can be calculated using computational tools like HSPiP, referencing experimental data from NIST subscription resources .

Q. What spectroscopic techniques are essential for confirming the structural identity of 1,3-Benzenediacetonitrile, 2-methoxy-?

- Methodological Answer :

- FT-IR : Confirm nitrile stretches (~2240 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- GC-MS : Validate molecular ion peaks (m/z ~212 for C₁₂H₁₀N₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of 1,3-Benzenediacetonitrile, 2-methoxy- in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict electrophilic/nucleophilic sites. Transition state analysis identifies activation barriers for nitrile group participation in cycloaddition or nucleophilic substitution reactions. Software like Gaussian or ORCA is recommended .

Q. What strategies are effective in resolving contradictory thermal stability data reported for 1,3-Benzenediacetonitrile, 2-methoxy-?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways. Differential Scanning Calorimetry (DSC) detects polymorphic transitions. Cross-validate results with kinetic models (e.g., Flynn-Wall-Ozawa method) to reconcile discrepancies in reported degradation temperatures .

Q. How should researchers design experiments to investigate the compound's potential as a ligand in coordination chemistry?

- Methodological Answer : Screen metal ions (e.g., Cu²⁺, Pd²⁺) in ethanol/water solutions under varying pH (4–9). Monitor complexation via UV-Vis spectroscopy (charge-transfer bands) and cyclic voltammetry (redox shifts). Single-crystal X-ray diffraction confirms ligand geometry and binding modes .

Q. What methodologies are recommended for analyzing degradation products of 1,3-Benzenediacetonitrile, 2-methoxy- under varying environmental conditions?

- Methodological Answer : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV-C exposure) to generate degradation products. LC-HRMS identifies intermediates (e.g., carboxylic acids or amines). Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental impact .

Q. How can kinetic studies be structured to elucidate the reaction mechanisms involving 1,3-Benzenediacetonitrile, 2-methoxy- as a key intermediate?

- Methodological Answer : Use stopped-flow spectroscopy to monitor fast reactions (e.g., nitrile hydrolysis). Variable-temperature NMR tracks intermediate formation rates. Eyring plots derive activation parameters (ΔH‡, ΔS‡). Isotopic labeling (¹⁵N or D) validates proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.